molecular formula C13H19BrSZn B14884373 2-n-HeptylthiophenylZinc bromide

2-n-HeptylthiophenylZinc bromide

Cat. No.: B14884373
M. Wt: 352.6 g/mol
InChI Key: RRKUWBZKDXFOQE-UHFFFAOYSA-M
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Description

2-n-HeptylthiophenylZinc bromide is an organozinc compound with the molecular formula C13H19BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-n-HeptylthiophenylZinc bromide typically involves the reaction of 2-n-Heptylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

2-n-Heptylthiophenyl bromide+Zn2-n-HeptylthiophenylZinc bromide\text{2-n-Heptylthiophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-n-Heptylthiophenyl bromide+Zn→2-n-HeptylthiophenylZinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-n-HeptylthiophenylZinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with halides or pseudohalides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Palladium catalysts, halides, pseudohalides.

    Conditions: Typically carried out under inert atmosphere, often in the presence of a base such as potassium carbonate.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific substrates used.

Scientific Research Applications

2-n-HeptylthiophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicine: Used in the development of pharmaceutical intermediates.

    Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-n-HeptylthiophenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or cross-coupling, to form new bonds. The zinc atom in the compound acts as a nucleophile, facilitating the transfer of the organic group to the target molecule.

Comparison with Similar Compounds

  • PhenylZinc bromide
  • 2-n-ButylthiophenylZinc bromide
  • 2-n-OctylthiophenylZinc bromide

Comparison: 2-n-HeptylthiophenylZinc bromide is unique due to its specific alkyl chain length, which can influence its reactivity and solubility. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C13H19BrSZn

Molecular Weight

352.6 g/mol

IUPAC Name

bromozinc(1+);heptylsulfanylbenzene

InChI

InChI=1S/C13H19S.BrH.Zn/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h6-8,10H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1

InChI Key

RRKUWBZKDXFOQE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCSC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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